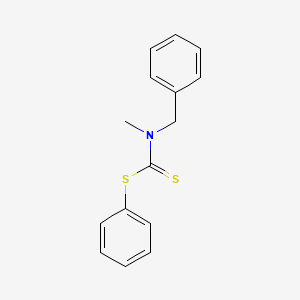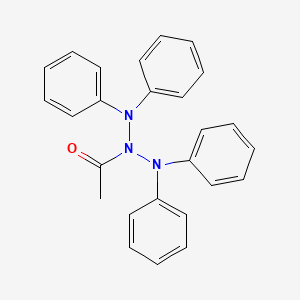
1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazan ring substituted with four phenyl groups and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of tetraphenylhydrazine with an appropriate acylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group, altering the compound’s properties.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It finds use in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The triazan ring and phenyl groups contribute to its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(1,1,3,3-Tetraphenyltriazan-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1,1,3,3-Tetraphenyl-1-propene: This compound shares the tetraphenyl substitution but differs in the core structure, leading to different reactivity and applications.
Tetramethyl acetyloctahydronaphthalenes: Although structurally different, these compounds also exhibit unique chemical properties and applications in various fields
Propriétés
Numéro CAS |
97964-71-1 |
|---|---|
Formule moléculaire |
C26H23N3O |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
N,N-bis(N-phenylanilino)acetamide |
InChI |
InChI=1S/C26H23N3O/c1-22(30)29(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3 |
Clé InChI |
JIUHCFLIEKNGHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(N(C1=CC=CC=C1)C2=CC=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


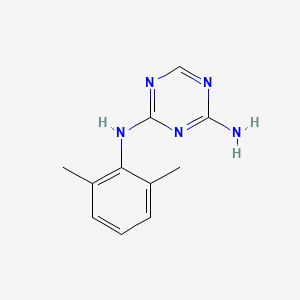
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)


![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
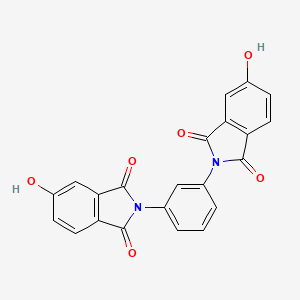
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
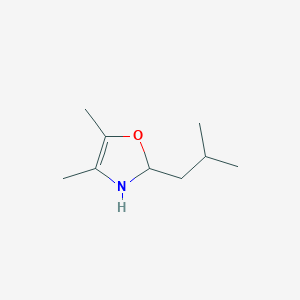
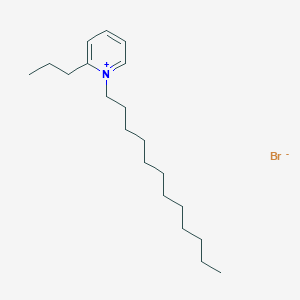
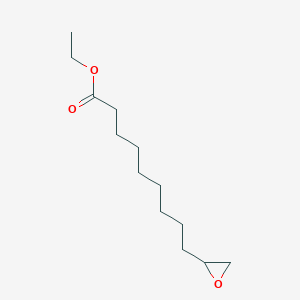
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)


